molecular formula C14H13BrFNO B15277615 N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline

N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline

Cat. No.: B15277615
M. Wt: 310.16 g/mol
InChI Key: AELJLQUBEVOBJZ-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline is a chemical compound with the molecular formula C14H13BrFNO. It is characterized by the presence of a bromine atom, a methoxy group, and a fluorine atom attached to an aniline structure. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline typically involves a multi-step process. One common method includes the bromination of 2-methoxyphenol followed by a series of reactions to introduce the fluorine and aniline groups. The reaction conditions often involve the use of catalysts such as iron powder and reagents like bromine and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline is unique due to its specific combination of bromine, methoxy, and fluorine substituents on the aniline structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H13BrFNO

Molecular Weight

310.16 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline

InChI

InChI=1S/C14H13BrFNO/c1-18-14-7-6-11(15)8-10(14)9-17-13-5-3-2-4-12(13)16/h2-8,17H,9H2,1H3

InChI Key

AELJLQUBEVOBJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2=CC=CC=C2F

Origin of Product

United States

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